Cas no 2171153-30-1 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid)

2-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a chiral center at the 3R position, ensuring stereochemical precision in peptide assembly. Its Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The 2-methoxyethyl side chain enhances solubility in organic solvents, facilitating efficient coupling reactions. This derivative is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and reactivity contribute to high-yield, high-purity peptide production. Its structural features make it suitable for constructing complex peptides with tailored physicochemical properties.
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid structure
2171153-30-1 structure
商品名:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid
CAS番号:2171153-30-1
MF:C24H28N2O6
メガワット:440.488926887512
CID:5866969
PubChem ID:165557449

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid
    • 2171153-30-1
    • 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
    • EN300-1549160
    • インチ: 1S/C24H28N2O6/c1-16(13-22(27)26(11-12-31-2)14-23(28)29)25-24(30)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,25,30)(H,28,29)/t16-/m1/s1
    • InChIKey: MZNIHCFXLCZGDG-MRXNPFEDSA-N
    • ほほえんだ: O(C(N[C@H](C)CC(N(CC(=O)O)CCOC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 440.19473662g/mol
  • どういたいしつりょう: 440.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 105Ų

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1549160-2.5g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
2.5g
$4771.0 2023-06-05
Enamine
EN300-1549160-0.05g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
0.05g
$2044.0 2023-06-05
Enamine
EN300-1549160-0.25g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
0.25g
$2239.0 2023-06-05
Enamine
EN300-1549160-0.1g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
0.1g
$2142.0 2023-06-05
Enamine
EN300-1549160-2500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
2500mg
$4771.0 2023-09-25
Enamine
EN300-1549160-50mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
50mg
$2044.0 2023-09-25
Enamine
EN300-1549160-5000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
5000mg
$7058.0 2023-09-25
Enamine
EN300-1549160-10000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
10000mg
$10464.0 2023-09-25
Enamine
EN300-1549160-5.0g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
5g
$7058.0 2023-06-05
Enamine
EN300-1549160-100mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid
2171153-30-1
100mg
$2142.0 2023-09-25

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 関連文献

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acidに関する追加情報

Recent Advances in the Study of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid (CAS: 2171153-30-1)

The compound 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid (CAS: 2171153-30-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxyethyl side chain, has shown promising potential in various applications, particularly in peptide synthesis and drug development. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential therapeutic uses.

One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group, a critical component of the molecule, was found to enhance the stability and solubility of intermediate products, facilitating smoother reactions. Additionally, the methoxyethyl moiety was shown to improve the pharmacokinetic properties of the resulting peptides, making them more suitable for in vivo applications.

In terms of biological activity, preliminary investigations have revealed that 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid exhibits notable interactions with specific protein targets. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound acts as a potent inhibitor of certain enzymes involved in inflammatory pathways. The researchers utilized molecular docking simulations and in vitro assays to confirm its binding affinity and inhibitory effects, suggesting its potential as a lead compound for developing anti-inflammatory drugs.

Furthermore, the compound's role in drug delivery systems has been explored. A 2023 study in Advanced Drug Delivery Reviews highlighted its utility as a linker molecule in prodrug designs. The Fmoc group's ability to protect amino functionalities during synthesis, combined with the methoxyethyl side chain's biocompatibility, makes it an attractive candidate for constructing targeted drug delivery systems. This research opens new avenues for developing more efficient and selective therapeutic agents.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential toxicity, and scalability of synthesis need to be addressed in future studies. However, the current body of research underscores the compound's versatility and potential impact in chemical biology and pharmaceutical sciences. Continued exploration of its properties and applications is expected to yield further breakthroughs in the coming years.

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